molecular formula C16H16N2O3S B288292 4-(1H-imidazol-1-ylsulfonyl)-1-naphthyl propyl ether

4-(1H-imidazol-1-ylsulfonyl)-1-naphthyl propyl ether

货号 B288292
分子量: 316.4 g/mol
InChI 键: MUDAHLQRHXJMCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1H-imidazol-1-ylsulfonyl)-1-naphthyl propyl ether, commonly known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonamide drugs. It was first synthesized in 2002 by Bayer AG and has since been extensively studied for its potential applications in various fields of scientific research.

作用机制

BAY 41-2272 acts as a potent activator of the enzyme soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscle cells, resulting in vasodilation and improved blood flow. BAY 41-2272 also has anti-proliferative effects on cancer cells, which may be mediated by the activation of the cGMP signaling pathway.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. In animal models of hypertension and heart failure, BAY 41-2272 has been shown to improve cardiac function and reduce oxidative stress. It has also been shown to improve endothelial function and reduce inflammation in animal models of atherosclerosis. In cancer cells, BAY 41-2272 has been shown to induce apoptosis and inhibit cell proliferation.

实验室实验的优点和局限性

One of the main advantages of using BAY 41-2272 in lab experiments is its potency and specificity for sGC activation. This allows for precise modulation of the cGMP signaling pathway and investigation of its downstream effects. However, one limitation of using BAY 41-2272 is its relatively short half-life, which may require frequent dosing in in vivo experiments.

未来方向

There are several potential future directions for research on BAY 41-2272. One area of interest is the development of more potent and selective sGC activators for use in clinical settings. Another area of interest is the investigation of the role of the cGMP signaling pathway in cancer development and progression. Additionally, the potential applications of BAY 41-2272 in the treatment of other diseases, such as pulmonary hypertension and erectile dysfunction, warrant further investigation.

合成方法

The synthesis of BAY 41-2272 involves the reaction between 1-naphthyl propyl ether and 1H-imidazole-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BAY 41-2272 as a white solid with a melting point of 184-186°C.

科学研究应用

BAY 41-2272 has been extensively studied for its potential applications in various fields of scientific research. Its most notable application is in the field of cardiovascular research, where it has been shown to act as a potent vasodilator and improve blood flow in animal models of hypertension and heart failure. Other potential applications of BAY 41-2272 include the treatment of erectile dysfunction, pulmonary hypertension, and cancer.

属性

产品名称

4-(1H-imidazol-1-ylsulfonyl)-1-naphthyl propyl ether

分子式

C16H16N2O3S

分子量

316.4 g/mol

IUPAC 名称

1-(4-propoxynaphthalen-1-yl)sulfonylimidazole

InChI

InChI=1S/C16H16N2O3S/c1-2-11-21-15-7-8-16(14-6-4-3-5-13(14)15)22(19,20)18-10-9-17-12-18/h3-10,12H,2,11H2,1H3

InChI 键

MUDAHLQRHXJMCE-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3

规范 SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。